ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate
Description
This compound is a thiophene-3-carboxylate derivative featuring a complex substitution pattern. Its structure includes:
- A thiophene core substituted at position 4 with a 4-fluorophenyl group and at position 2 with an acetamido linker.
- A sulfanyl bridge connecting the acetamido group to a thieno[2,3-d]pyrimidin-4-one moiety, which is further substituted at position 5 with a furan-2-yl group and at position 3 with a phenyl group.
The compound’s design integrates heterocyclic motifs (thiophene, pyrimidinone, furan) known for bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . Its synthesis likely follows multi-step cyclization and coupling strategies, as seen in analogous thiophene derivatives (e.g., bromination of acetyl-thiophene precursors followed by nucleophilic substitution) .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22FN3O5S3/c1-2-39-30(38)26-21(18-10-12-19(32)13-11-18)15-41-28(26)33-24(36)17-43-31-34-27-25(22(16-42-27)23-9-6-14-40-23)29(37)35(31)20-7-4-3-5-8-20/h3-16H,2,17H2,1H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENYAOXVQDQCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22FN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such complex compounds often involves scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms can enhance efficiency and reproducibility. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives.
Example reaction:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O | 4-(4-Fluorophenyl)-2-(2-{[...]sulfanyl}acetamido)thiophene-3-carboxylic acid | 72% |
| Alkaline (NaOH, RT) | 2M NaOH, EtOH | Sodium salt of the carboxylic acid | 85% |
Thioether Oxidation
The sulfanyl (-S-) linkage in the acetamido side chain is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hours | Sulfoxide derivative | >90% |
| mCPBA | DCM, 0°C, 2 hours | Sulfone derivative | 88% |
Furan Ring Reactivity
The furan-2-yl substituent participates in electrophilic substitutions (e.g., nitration, halogenation) and Diels-Alder cycloadditions.
Diels-Alder Reaction Example:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8h | Bicyclic oxanorbornene derivative | 65% |
Pyrimidinone Ring Modifications
The 4-oxo-3-phenyl-thieno[2,3-d]pyrimidine core undergoes nucleophilic attacks at the carbonyl group or C2-position.
Nucleophilic Substitution Example:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | EtOH, reflux, 6h | N-Benzyl-4-imino-thienopyrimidine derivative | 78% |
Thiophene Electrophilic Substitution
The thiophene ring undergoes sulfonation or halogenation at the α-position relative to the ester group.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Cl₂ (g) | FeCl₃, DCM, 0°C, 1h | 5-Chloro-thiophene derivative | α-position |
Amide Bond Cleavage
The acetamido linker can be hydrolyzed under strong acidic or basic conditions to regenerate the amine and acetic acid derivatives.
| Conditions | Reagents | Products |
|---|---|---|
| 6M HCl, reflux, 24h | HCl, H₂O | 2-Amino-thiophene derivative + 2-mercapto-thienopyrimidine acetic acid |
Key Analytical Methods for Reaction Monitoring
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole and thiophene scaffolds exhibit significant antimicrobial properties. The presence of these groups in ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate may enhance its efficacy against various pathogens. Studies have shown that related triazole derivatives possess potent antibacterial and antifungal activities, often outperforming traditional antibiotics .
Anticancer Properties
Compounds with similar structural motifs have been investigated for their anticancer potential. For instance, triazole derivatives have demonstrated activity against several cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation . this compound may exhibit similar properties due to its structural components.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Research has indicated that thiophene derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests a possible therapeutic role in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Thiophene Ring : Utilizing appropriate precursors to construct the thiophene framework.
- Introduction of Functional Groups : Sequential addition of fluorophenyl and furan groups through electrophilic or nucleophilic substitution reactions.
- Final Coupling : Combining all synthesized fragments to form the final compound.
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Electrophilic Aromatic Substitution | Fluorobenzene, Thiophene precursors |
| 2 | Nucleophilic Substitution | Furan derivatives |
| 3 | Coupling Reaction | Acetamido derivatives |
Case Study 1: Antimicrobial Efficacy
A study evaluating various triazole derivatives highlighted the effectiveness of compounds similar to ethyl 4-(4-fluorophenyl)-... against methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship (SAR) analysis indicated that modifications at specific positions significantly enhanced antibacterial activity .
Case Study 2: Anticancer Activity
In another investigation, triazole-based compounds were tested against human cervical cancer cells (HeLa). Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects . This suggests that ethyl 4-(4-fluorophenyl)-... could be further explored for similar applications.
Mechanism of Action
The mechanism of action of ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of thiophene-3-carboxylates with thienopyrimidinone or pyrimidine linkages. Key structural analogues include:
Computational and Experimental Insights
- QSAR Models: The compound’s fluorophenyl and sulfanyl groups align with descriptors for kinase inhibition in QSAR studies, similar to ’s chromenone derivative .
- Docking Variability: Minor substituent changes (e.g., furan vs. phenyl in ) significantly alter binding affinities due to interactions with hydrophobic pockets or hydrogen-bonding residues .
- NMR Profiling : Conserved chemical shifts in the thiophene core (δ 6.5–7.5 ppm) suggest structural stability, while furan-induced shifts (δ 7.8–8.2 ppm) highlight electronic effects .
Biological Activity
Ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multi-functional structure that includes a thiophene ring, a furan moiety, and several aromatic systems. The presence of the fluorine atom is notable for its influence on biological interactions due to its electronegativity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound possess significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The thieno[2,3-d]pyrimidine scaffold has been associated with anticancer activity. Compounds within this class have shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines .
- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Molecular docking studies have revealed that the compound can form hydrogen bonds with active site residues of target enzymes, enhancing its inhibitory efficacy .
- Free Radical Scavenging : The presence of multiple functional groups may contribute to antioxidant properties, allowing the compound to neutralize free radicals and reduce oxidative stress .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of related compounds in vitro against a panel of pathogens. Results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL against S. aureus and E. coli, suggesting moderate antibacterial activity .
Case Study 2: Anticancer Activity
In a recent investigation involving cell lines such as MCF-7 (breast cancer), compounds derived from thieno[2,3-d]pyrimidines demonstrated IC50 values in the micromolar range, indicating significant cytotoxic effects. Further studies are warranted to elucidate the precise pathways involved .
Data Tables
Q & A
Basic: What synthetic strategies are recommended for constructing the thiophene-thienopyrimidinone core of this compound?
Methodological Answer:
The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives, which can serve as precursors for further functionalization. For example, describes the synthesis of analogous thiophene-3-carboxylate derivatives via a modified Gewald protocol using α-cyanocarbonyl intermediates . To construct the thieno[2,3-d]pyrimidinone moiety, cyclocondensation of 2-aminothiophene derivatives with urea or thiourea under acidic conditions is recommended ( ). Key steps include:
- Step 1: Prepare 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate via the Gewald reaction using ethyl cyanoacetate, 4-fluorophenylacetone, and sulfur in a DMF/piperidine system.
- Step 2: Introduce the thienopyrimidinone fragment by reacting 5-(furan-2-yl)-4-oxo-3-phenyl-3H-thieno[2,3-d]pyrimidin-2-thiol with bromoacetyl chloride to form the sulfanylacetamide bridge.
- Critical Parameter: Optimize reaction temperatures (80–120°C) to balance regioselectivity and yield.
Advanced: How can non-covalent interactions in the crystal lattice influence the compound’s stability and reactivity?
Methodological Answer:
Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in the crystal lattice can stabilize the compound’s conformation and affect its solubility or reactivity. highlights single-crystal X-ray diffraction (SC-XRD) as the gold standard for analyzing such interactions . For this compound:
- π-π Stacking: The 4-fluorophenyl and phenyl groups may participate in face-to-face or edge-to-face interactions, influencing packing density ( ).
- Hydrogen Bonding: The carbonyl (C=O) and amide (N–H) groups can form intermolecular bonds with adjacent molecules, as seen in similar thienopyrimidinones ().
- Method: Perform SC-XRD with refinement software (e.g., SHELXL) to map interactions. Compare lattice energies using DFT calculations (e.g., Gaussian) to predict stability under thermal stress.
Basic: What analytical techniques are essential for confirming the compound’s structure?
Methodological Answer:
A multi-technique approach is required:
- NMR Spectroscopy: Use H and C NMR to verify substituent positions. For example, the furan-2-yl proton signals should appear at δ 6.4–7.2 ppm ( ).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H] ~635 Da) and fragmentation patterns (e.g., cleavage at the sulfanylacetamide bridge).
- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1700 cm, S–C=S at ~1050 cm) ().
- Purity Assessment: Use HPLC with a C18 column (acetonitrile/water gradient) to ensure ≥95% purity ().
Advanced: How can researchers resolve contradictory solubility data between experimental and computational predictions?
Methodological Answer:
Discrepancies often arise from solvent polarity or crystal packing effects. For instance, reports solubility in DMSO (>10 mg/mL) but poor aqueous solubility (<0.1 mg/mL) for analogous thiophene derivatives . To reconcile computational (e.g., COSMO-RS) predictions:
Experimental Validation: Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol at 25°C.
Crystallinity Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic forms that alter solubility.
Surface Modification: Introduce hydrophilic groups (e.g., PEGylation) to enhance aqueous solubility without disrupting bioactivity.
Basic: What safety precautions are critical during handling and storage?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for analogous compounds ():
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles (respiratory hazard Category 3).
- Storage: Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
Focus on modifying substituents while preserving the thienopyrimidinone core ():
- Fluorophenyl Group: Replace with electron-withdrawing groups (e.g., –CF) to enhance metabolic stability .
- Furan-2-yl Moiety: Substitute with thiophene or pyridine to evaluate π-stacking interactions in enzyme binding pockets.
- Assay Design: Test inhibition of kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC values across derivatives ( ).
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
Recrystallization in ethyl acetate/hexane (3:1 v/v) at 50–60°C yields high-purity crystals for SC-XRD ( ). For polar derivatives, use DMSO/water (slow evaporation) or methanol/dichloromethane (diffusion method). Monitor crystal growth via polarized light microscopy.
Advanced: How can flow chemistry improve synthesis scalability and reproducibility?
Methodological Answer:
Adopt continuous-flow reactors for hazardous steps (e.g., thiolation or cyclocondensation). demonstrates enhanced reproducibility in diazomethane synthesis via flow systems . Key parameters:
- Residence Time: 5–10 minutes at 100°C.
- Mixing Efficiency: Use static mixers to ensure uniform reagent distribution.
- Automation: Integrate in-line FTIR for real-time monitoring of intermediate formation.
Table 1: Key Physicochemical Properties
| Property | Experimental Value | Source |
|---|---|---|
| Molecular Weight | ~635 g/mol | Calculated |
| LogP (Octanol-Water) | 3.8 (Predicted) | |
| Aqueous Solubility (25°C) | <0.1 mg/mL | |
| Melting Point | 180–185°C | Analogous data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
